molecular formula C25H33NO7 B1674468 Lankacidin C CAS No. 23623-31-6

Lankacidin C

カタログ番号: B1674468
CAS番号: 23623-31-6
分子量: 459.5 g/mol
InChIキー: ATDILMLBOZKFGI-MPJWFRRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antimicrobial Properties

Mechanism of Action
Lankacidin C exhibits potent activity against various strains of Gram-positive bacteria, including resistant strains of staphylococci and mycobacteria. Its mechanism primarily involves the inhibition of protein synthesis, akin to macrolide antibiotics such as erythromycin . The compound's structure allows it to bind effectively to ribosomal RNA, disrupting bacterial translation processes.

Research Findings
Recent studies have highlighted that modifications to the structure of this compound can enhance its antimicrobial efficacy. For instance, mono-esters derived from this compound were found to possess superior biological properties compared to the parent compound . Additionally, structural modifications aimed at increasing chemical stability have been explored, which could lead to more effective therapeutic agents .

Antitumor Activity

Inhibition of Tumor Growth
this compound has shown promising results in inhibiting tumor activity across various cancer cell lines, including leukemia, melanoma, ovarian, and breast cancers . Research indicates that structural elements within the lankacidin molecule are pivotal for its antitumor effects. A computational model was utilized to predict binding modes of this compound to tubulin, suggesting potential pathways for its use in cancer treatment .

Case Studies

  • Leukemia and Melanoma : In vitro studies demonstrated that this compound effectively reduced cell viability in L1210 leukemia and B16 melanoma cell lines. The compound's ability to induce cytotoxicity was linked to its structural components that interact with cellular mechanisms involved in cancer proliferation .
  • Ovarian and Breast Cancer : Further investigations revealed that derivatives of this compound could enhance antitumor activity by modifying the bicyclic structure associated with its core. This approach aims to simplify the molecule while retaining its efficacy against cancer cells .

Synthetic Approaches and Structural Modifications

The complex structure of this compound poses challenges for synthetic chemists. Recent advancements have focused on developing modular synthetic routes that allow for the creation of new derivatives with improved stability and bioactivity. For instance, researchers have successfully synthesized a variant called lankacyclinone C by removing the delta-lactone ring from the original structure, which may enhance its therapeutic potential .

Property This compound Modified Derivatives
Antimicrobial ActivityEffective against Gram-positive bacteriaEnhanced activity against resistant strains
Antitumor ActivityCytotoxic to various cancer cell linesIncreased efficacy through structural modifications
StabilityChemically unstableImproved stability with modifications
Synthesis ComplexityHighModular approaches reduce complexity

特性

CAS番号

23623-31-6

分子式

C25H33NO7

分子量

459.5 g/mol

IUPAC名

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide

InChI

InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12-

InChIキー

ATDILMLBOZKFGI-MPJWFRRFSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O

異性体SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O

正規SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lankacidins;  Lankacidin C;  Lankacidin;  Antibiotic T-2636 C;  Bundlin A;  NSC 145118;  NSC-145118;  NSC145118;  T-2636C;  T 2636C;  T2636C; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lankacidin C
Reactant of Route 2
Lankacidin C
Reactant of Route 3
Lankacidin C
Reactant of Route 4
Lankacidin C
Reactant of Route 5
Lankacidin C
Reactant of Route 6
Lankacidin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。